BGL06 Conjugates Retain Significantly Higher Biological Activity Compared to PEGylated Counterparts
In a direct head-to-head comparison of protein modification, a highly modified version of a recombinant human G-CSF derivative (ND28) conjugated with an average of 4.34 BGL06 units (H(BGL06)-ND28) retained 76.0% of its biological activity in a cell proliferation assay. In contrast, a PEGylated version of the same protein (PEG-ND28) retained only 24.6% of its activity, despite having a smaller modification extent [1].
| Evidence Dimension | Biological Activity Retention |
|---|---|
| Target Compound Data | 76.0% activity retained for H(BGL06)-ND28 |
| Comparator Or Baseline | PEGylated ND28 |
| Quantified Difference | 51.4 percentage-point higher activity retention (3.1-fold higher relative activity) |
| Conditions | Cell proliferation assay on ND28 (recombinant human granulocyte-colony stimulating factor derivative). |
Why This Matters
This data demonstrates that BGL modification minimizes functional impairment, making it a superior choice for applications where preserving the native activity of a therapeutic protein is critical.
- [1] Yamaguchi H, Suzawa T, Araki T, Kamiya M, Nemoto H, Yamasaki M. Modification of protein with BGL06, a novel branched oligoglycerol derivative. Biochim Biophys Acta. 2008 Apr;1780(4):680-6. View Source
